molecular formula C22H18N2O2 B5838405 N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide CAS No. 5837-12-7

N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide

Cat. No.: B5838405
CAS No.: 5837-12-7
M. Wt: 342.4 g/mol
InChI Key: BZZRZPFNPPACDQ-UHFFFAOYSA-N
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Description

N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide is a compound belonging to the benzoxazole family. Benzoxazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone, followed by cyclization to form the benzoxazole ring . The reaction conditions often include the use of catalysts such as acids or bases, and the process may be carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: Industrial production of benzoxazole derivatives, including this compound, involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reaction and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce halogenated or nitro groups .

Scientific Research Applications

N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to the inhibition of bacterial enzymes, while its anticancer effects are linked to the induction of apoptosis in cancer cells . The compound’s structure allows it to interact with various biological pathways, making it a versatile agent in scientific research.

Comparison with Similar Compounds

Comparison: N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide stands out due to its unique combination of the benzoxazole ring and phenylacetamide moiety. This structure imparts specific biological activities that may not be present in other similar compounds. For example, the presence of the phenylacetamide group enhances its anticancer properties compared to other benzoxazole derivatives .

Properties

IUPAC Name

N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2/c1-15-7-12-20-19(13-15)24-22(26-20)17-8-10-18(11-9-17)23-21(25)14-16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZRZPFNPPACDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20973929
Record name N-[4-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20973929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5837-12-7
Record name N-[4-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20973929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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